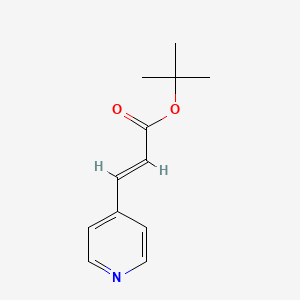

tert-Butyl (E)-3-(4-Pyridyl)acrylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

tert-butyl (E)-3-pyridin-4-ylprop-2-enoate |

InChI |

InChI=1S/C12H15NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h4-9H,1-3H3/b5-4+ |

InChI Key |

YTBPAPQPPDTSIM-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)/C=C/C1=CC=NC=C1 |

Canonical SMILES |

CC(C)(C)OC(=O)C=CC1=CC=NC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Tert Butyl E 3 4 Pyridyl Acrylate and Analogous Pyridyl Acrylates

Established Organic Synthesis Routes

Condensation Reactions and Subsequent Esterification/Transesterification Processes

A primary and straightforward route to pyridyl acrylates involves a two-step sequence: an initial condensation reaction to form the acrylic acid backbone, followed by an esterification step.

The synthesis typically begins with a base-catalyzed condensation reaction, such as the Knoevenagel condensation. In this process, 4-pyridinecarboxaldehyde (B46228) is reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its monoester derivatives, to produce (E)-3-(4-pyridyl)acrylic acid. This intermediate, an analogue of trans-3-(3-Pyridyl)acrylic acid, serves as the direct precursor to the final ester. sigmaaldrich.comsigmaaldrich.com

The subsequent conversion of the carboxylic acid to the tert-butyl ester can be accomplished through several esterification methods:

Acid-catalyzed Esterification: Reacting (E)-3-(4-pyridyl)acrylic acid with an excess of tert-butanol (B103910) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. google.com

Addition Reaction: A more direct route to tert-butyl esters involves the addition of the acrylic acid to isobutylene (B52900) under acidic conditions, often using a strongly acidic ion-exchange resin as a catalyst. This method is an atom-economical process that avoids the formation of water as a byproduct. google.com

Transesterification: If a simpler alkyl ester (e.g., methyl or ethyl acrylate) of 3-(4-pyridyl)acrylic acid is prepared first, it can be converted to the tert-butyl ester via transesterification. This involves reacting the methyl/ethyl ester with tert-butanol, typically catalyzed by a base or an acid, to exchange the alkyl group. researchgate.net

A summary of common esterification approaches is provided in the table below.

| Method | Reactants | Catalyst | Key Features |

| Acid-Catalyzed Esterification | (E)-3-(4-pyridyl)acrylic acid, tert-butanol | H₂SO₄, p-TsOH | Reversible reaction; often requires removal of water. |

| Isobutylene Addition | (E)-3-(4-pyridyl)acrylic acid, Isobutylene | Acidic ion-exchange resin | High atom economy; avoids water byproduct. google.com |

| Transesterification | Methyl (E)-3-(4-pyridyl)acrylate, tert-butanol | Acid or Base | Useful for converting from a more accessible ester. researchgate.net |

| Acyl Chloride Route | (E)-3-(4-pyridyl)acryloyl chloride, tert-butanol | Base (e.g., triethylamine) | High reactivity; proceeds under mild conditions. rsc.org |

Palladium-Catalyzed Coupling Strategies for Related Pyridyl Acrylates

Palladium-catalyzed cross-coupling reactions, particularly the Mizoroki-Heck reaction, offer a powerful method for forming the core C-C bond of pyridyl acrylates. wikipedia.org This strategy directly connects a substituted pyridine (B92270) ring with an acrylate (B77674) moiety in a single step.

The reaction typically involves the coupling of a 4-halopyridine (such as 4-bromopyridine (B75155) or 4-iodopyridine) with tert-butyl acrylate. organic-chemistry.org The process is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst like palladium(II) acetate. A phosphine (B1218219) ligand is commonly employed to stabilize the catalyst and promote the reaction, while a base (e.g., triethylamine) is required to neutralize the hydrogen halide formed during the catalytic cycle. researchgate.net A key advantage of the Heck reaction is its excellent stereoselectivity, generally yielding the trans (E)-isomer of the product. organic-chemistry.org

The general scheme for this reaction is as follows: 4-Halopyridine + tert-Butyl Acrylate ---(Pd catalyst, Base, Ligand)--> tert-Butyl (E)-3-(4-Pyridyl)acrylate

Various palladium catalysts and ligands can be employed to optimize the reaction, including phosphine-free systems and those immobilized on solid supports to facilitate catalyst recovery. mdpi.com

| Component | Examples | Function |

| Pyridine Substrate | 4-Iodopyridine, 4-Bromopyridine, 4-Pyridyl triflate | Provides the pyridyl group. Reactivity: I > Br > OTf > Cl. |

| Acrylate | tert-Butyl acrylate | Provides the acrylate backbone. |

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Facilitates the C-C bond formation via a Pd(0)/Pd(II) cycle. wikipedia.org |

| Ligand | Triphenylphosphine (PPh₃), Other phosphines, N-Heterocyclic Carbenes (NHCs) | Stabilizes the Pd catalyst and influences reactivity. |

| Base | Triethylamine (Et₃N), Potassium carbonate (K₂CO₃) | Neutralizes the acid byproduct (HX) and regenerates the catalyst. |

Multi-Component Reaction Approaches in Chemical Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, provide an efficient route to complex molecules like substituted pyridines. acsgcipr.org While a direct one-pot synthesis of this compound is challenging, MCRs can be used to construct a suitably functionalized pyridine ring that can be subsequently converted to the target compound.

For instance, the Hantzsch pyridine synthesis or related condensation reactions can assemble the pyridine core from simple precursors like an aldehyde, a β-ketoester, and an ammonia (B1221849) source. acsgcipr.orgmdpi.com By selecting an appropriate aldehyde bearing a latent functional group, a 4-substituted pyridine can be synthesized. This functional group can then be elaborated in subsequent steps to introduce the acrylate side chain.

Another approach involves the Guareschi-Thorpe reaction, which can produce functionalized pyridines directly without requiring a final oxidation step. acsgcipr.org These MCRs are valued for their high atom economy and procedural simplicity, often allowing for the rapid generation of molecular diversity from readily available starting materials. researchgate.net

Advanced and Emerging Synthetic Techniques

Catalyst-Controlled Regiodivergent C-H Bond Functionalization

Modern synthetic chemistry increasingly focuses on the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials like organohalides. rsc.org For the synthesis of pyridyl acrylates, transition-metal-catalyzed C-H activation presents a highly efficient and atom-economical strategy. beilstein-journals.org

In this approach, a transition metal catalyst, such as one based on rhodium or palladium, directly activates a C-H bond on the pyridine ring. escholarship.org The nitrogen atom in pyridine can act as a directing group, guiding the catalyst to activate the ortho C-H bonds (C2 and C6). However, by carefully selecting the catalyst, ligands, and reaction conditions, functionalization at the C4 position can be achieved. For instance, rhodium-catalyzed C-H alkylation has been shown to couple pyridines with acrylates. beilstein-journals.org The proposed mechanism involves the coordination of the pyridine to the metal center, followed by C-H activation to form a metallacyclic intermediate, which then undergoes migratory insertion with the acrylate. beilstein-journals.org

Regiodivergent synthesis allows for selective functionalization at different positions of the pyridine ring from a common intermediate, offering significant synthetic flexibility. nih.gov

| Catalyst System | Target C-H Bond | Coupling Partner | Mechanism Highlight |

| Rhodium(III) complexes | C2-H | Acrylates, Acrylamides | Coordination of pyridine N, ortho-C-H activation, migratory insertion. beilstein-journals.org |

| Palladium(II) complexes | C2-H / C3-H | Aryl halides | Intramolecular C-H arylation. beilstein-journals.org |

| Yttrium complexes | C-H of ortho-methyl group | Michael-type monomers | C-H activation of silyl-substituted pyridines. mdpi.com |

Photochemical and Organocatalytic Synthesis Pathways

Photochemical and organocatalytic methods represent a frontier in chemical synthesis, often providing access to novel reactivity under mild conditions.

Photochemical Synthesis: Visible-light photoredox catalysis can be used to generate pyridyl radicals from readily available pyridine derivatives. nih.gov These highly reactive intermediates can then engage in C-C bond-forming reactions. For the synthesis of the target compound, a 4-pyridyl radical could be generated from a suitable precursor (e.g., a 4-halopyridine or an N-activated pyridine) via single-electron transfer with an excited photocatalyst. This pyridyl radical can then add to tert-butyl acrylate to form the desired product. nih.gov This radical-based approach is particularly tolerant of various functional groups. rsc.org

Organocatalytic Synthesis: Organocatalysis avoids the use of metals and relies on small organic molecules to accelerate reactions. Pyridine N-oxides have been used as catalysts in radical polymerizations, demonstrating their ability to mediate radical processes. acs.org In a synthetic context, an organocatalyst could facilitate the condensation of 4-pyridinecarboxaldehyde with an acrylate precursor under mild, metal-free conditions. Additionally, dithiophosphoric acid has been identified as a versatile organocatalyst capable of promoting pyridine functionalization by acting sequentially as a Brønsted acid, a single-electron transfer reductant, and a hydrogen atom abstractor. researchgate.net

These emerging techniques offer greener and more sustainable alternatives to traditional metal-catalyzed reactions.

Principles of Green Chemistry in Compound Preparation

Implementation of Sustainable Solvents and Catalytic Systems

The choice of solvents and catalysts plays a pivotal role in the environmental impact of a synthetic process. Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute to pollution and pose health risks.

Sustainable Solvents: In the synthesis of pyridyl acrylates, a shift towards greener solvents is a key objective. Ideal green solvents are non-toxic, biodegradable, and derived from renewable resources. For reactions like the Heck coupling, which can be employed to synthesize this compound from 4-bromopyridine and tert-butyl acrylate, replacing conventional solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is a priority. nih.gov

Bio-derived solvents such as Cyrene™, which is produced from cellulose, have emerged as promising alternatives. nih.gov Cyrene is biodegradable, has a high boiling point, and is not mutagenic, making it a more sustainable choice for various organic reactions, including palladium-catalyzed couplings. nih.gov Its miscibility with water can also simplify product isolation, often allowing for precipitation and eliminating the need for extractions with organic solvents, thereby reducing waste. nih.gov Other green solvent options include water and ethanol, which are suitable for certain multicomponent reactions leading to pyridine derivatives. nih.gov

Catalytic Systems: Green catalysis aims to replace stoichiometric reagents with catalytic alternatives, which are used in smaller quantities and can often be recycled and reused. For the synthesis of pyridyl acrylates, palladium-based catalysts are common, particularly for cross-coupling reactions like the Heck reaction. researchgate.netresearchgate.net Innovations focus on developing highly efficient and stable catalysts that can operate under mild conditions and at low loadings to minimize metal contamination in the final product and reduce costs.

N-Heterocyclic carbene (NHC) palladium complexes are one such class of advanced catalysts. They offer high stability and activity in Mizoroki-Heck reactions, allowing for the efficient coupling of aryl halides with acrylates. researchgate.net The use of reusable and eco-friendly catalysts, such as activated fly ash for the synthesis of other pyridine derivatives, demonstrates a move towards more sustainable inorganic catalytic systems. bhu.ac.in

Comparison of Solvents for Pyridine Derivative Synthesis

| Solvent | Type | Green Chemistry Considerations | Reference |

| N,N-Dimethylformamide (DMF) | Conventional | Reprotoxic, should be replaced when possible. | nih.gov |

| Tetrahydrofuran (THF) | Conventional | Highly flammable, can form explosive peroxides. | nih.gov |

| Ethanol | Green | Less hazardous, can be used in multicomponent reactions. | nih.gov |

| Water | Green | Non-toxic, environmentally benign. | nih.gov |

| Cyrene™ | Bio-derived | Biodegradable, non-toxic, non-mutagenic, derived from cellulose. | nih.gov |

Evaluation of Atom Economy and Waste Minimization in Synthetic Design

Atom economy and waste minimization are core concepts of green chemistry that assess the efficiency of a chemical reaction in converting reactants into the desired product.

Atom Economy: Developed by Barry Trost, atom economy is a theoretical measure of how many atoms from the starting materials are incorporated into the final product. The formula is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Reaction types that are inherently atom-economical include addition and rearrangement reactions, where all reactant atoms are incorporated into the product. The Diels-Alder reaction, for example, has a 100% atom economy. In contrast, substitution and elimination reactions generate stoichiometric byproducts, leading to lower atom economy.

For the synthesis of this compound, a common method is the palladium-catalyzed Mizoroki-Heck reaction. This reaction, while powerful, is not perfectly atom-economical as it generates a salt byproduct.

Example Reaction: Heck Coupling Reactants: 4-Bromopyridine + tert-Butyl acrylate + Base (e.g., Triethylamine) Product:this compound Byproduct: Triethylammonium bromide

Waste Minimization: Beyond atom economy, a broader assessment of waste is crucial. This includes minimizing solvent use, reducing energy consumption, and avoiding hazardous reagents. Strategies for waste minimization in the synthesis of pyridyl acrylates include:

One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates reduces solvent usage for workup and purification, saving time and energy. nih.gov

Catalyst Recycling: Using heterogeneous or easily separable catalysts allows for their recovery and reuse, preventing waste and reducing the cost of the process.

Solvent-Free Conditions: When feasible, conducting reactions without a solvent (neat) or using techniques like microwave irradiation can significantly reduce waste and reaction times. nih.gov

Process Mass Intensity (PMI): A more holistic metric, PMI, considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. A lower PMI indicates a greener, more efficient process. The CHEM21 green metrics toolkit is a valuable resource for evaluating the sustainability of synthetic routes using metrics like PMI and atom economy. researchgate.netugent.be

Green Chemistry Metrics for Synthetic Reactions

| Metric | Definition | Goal in Green Synthesis | Reference |

| Atom Economy (AE) | (MW of product / MW of all reactants) x 100% | Maximize | rsc.org |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | Maximize | researchgate.net |

| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | Minimize | researchgate.net |

| E-Factor | Total waste (kg) / Product (kg) | Minimize |

By systematically applying these principles, chemists can design synthetic routes to this compound and its analogs that are not only efficient but also environmentally responsible.

Chemical Reactivity and Transformation Studies

Reactivity of the Acrylate (B77674) Moiety

The reactivity of the acrylate portion of the molecule is dominated by the electron-withdrawing nature of the ester, which activates the carbon-carbon double bond for various addition and polymerization reactions.

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity.

Atom Transfer Radical Polymerization (ATRP) is a robust method for polymerizing acrylate monomers. For tert-butyl acrylate (tBA), a close structural analog, ATRP has been successfully performed using a copper catalyst system, typically CuBr complexed with a nitrogen-based ligand like N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDETA). cmu.eduresearchgate.net The polymerization of tBA often requires the use of a solvent to maintain homogeneity and control the reaction rate, which helps in achieving low polydispersity materials. cmu.eduresearchgate.net These well-defined poly(tert-butyl acrylate) chains can serve as macroinitiators for the synthesis of block copolymers. cmu.edu

| Initiator | Catalyst System | Solvent | Temperature (°C) | Molecular Weight (Mn) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-bromoisobutyrate | CuBr/PMDETA | None (Bulk) | 50 | 15,400 | 1.14 | cmu.edu |

| Methyl 2-bromopropionate | CuBr/PMDETA | Toluene | 60 | 23,980 | 1.13 | cmu.edu |

| Ethyl α-bromoisobutyrate | CuBr/PMDETA | None (Bulk) | 100 | 18,150 | 1.11 | cmu.edu |

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique, particularly after the development of second-generation nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1). acs.orgresearchgate.net Historically challenging for acrylates, NMP can now be used to produce well-defined poly(tert-butyl acrylate). researchgate.net However, achieving high molecular weights can be complicated by factors such as viscosity in bulk polymerizations and potential chain transfer reactions when solvents are used. squarespace.com

Anionic polymerization is known for its ability to produce polymers with very narrow molecular weight distributions, a characteristic of a living polymerization. wikipedia.org However, the anionic polymerization of acrylates is complex due to side reactions, such as the nucleophilic attack of the initiator or propagating anion on the carbonyl group of the monomer or polymer. cmu.edu For tert-butyl acrylate, living polymerization can be achieved under specific conditions, often at low temperatures and with the use of stabilizing ligands like lithium tert-butoxide to temper the reactivity of the anionic chain-ends. sci-hub.st This method allows for the synthesis of well-defined poly(tert-butyl acrylate) and its block copolymers. sci-hub.st

The stereochemistry, or tacticity, of a polymer chain significantly influences its physical properties, including crystallinity, solubility, and mechanical strength. anu.edu.auresearchgate.net The main types of tacticity are:

Isotactic: All stereocenters have the same configuration.

Syndiotactic: Stereocenters have regularly alternating configurations.

Atactic: Stereocenters have a random configuration.

Controlling the stereochemistry in radical polymerizations is generally difficult. However, for certain monomers with bulky side groups, stereochemical control can be enhanced. anu.edu.au The final tacticity is determined by the kinetic selectivity of the propagating radical during the monomer addition step. anu.edu.au While specific studies on the stereocontrolled polymerization of tert-Butyl (E)-3-(4-Pyridyl)acrylate are not available, the principles developed for other functional acrylates would apply, where catalyst selection and reaction conditions are key to influencing the stereochemical outcome. bham.ac.uklibretexts.org

The Michael addition is the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.org The acrylate moiety in this compound is an excellent Michael acceptor. This reaction is a versatile method for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. wikipedia.orgresearchgate.net

A wide range of nucleophiles can act as Michael donors, including:

Carbon nucleophiles: Enolates, malonates.

Heteroatom nucleophiles: Amines (aza-Michael), thiols (thia-Michael), and alcohols (oxa-Michael). nih.govresearchgate.net

The presence of the pyridyl group can influence this reaction. Olefinic N-heterocycles like vinylpyridines are effective Michael acceptors, and the pyridyl nitrogen can stabilize anionic intermediates formed during the addition, potentially allowing for subsequent reactions with other electrophiles. nsf.gov

Reactivity of the Pyridyl Moiety

The lone pair of electrons on the nitrogen atom of the pyridine (B92270) ring makes it nucleophilic and basic, allowing for a variety of functionalization reactions.

Quaternization is the reaction of the pyridine nitrogen with an alkylating agent, such as an alkyl halide, to form a positively charged quaternary pyridinium (B92312) salt. This post-polymerization modification is a powerful tool for transforming a neutral polymer into a polyelectrolyte or polycation. This conversion dramatically increases the polymer's hydrophilicity and allows it to interact with anionic species. Studies on poly(4-vinyl pyridine), a structural analogue, show that it can be readily quaternized with various alkyl halides. nih.govresearchgate.net The degree of quaternization can be controlled by the stoichiometry of the alkylating agent, though achieving 100% conversion can be challenging. nih.gov This modification significantly reduces the thermal stability of the polymer. nih.gov

| Alkylating Agent | Solvent | Temperature (°C) | Degree of Quaternization (%) | Reference |

|---|---|---|---|---|

| Methyl Iodide | Ethanol | Reflux | ~25-75 | nih.gov |

| Methyl Iodide | Methanol | Reflux | 100 | nih.gov |

| 1,4-Dibromobutane | Aqueous Medium | 70 | Not specified | researchgate.net |

| Bromoalkanes (C4-C12) | Acetone | 40 | Not specified | mdpi.com |

Metal Coordination Chemistry and Ligand Development

The molecular structure of this compound features a pyridine ring, which contains a nitrogen atom with a lone pair of electrons. This nitrogen acts as a Lewis base, making it an effective coordination site for various metal ions. Consequently, the compound can function as a monodentate ligand in the formation of coordination complexes and metal-organic frameworks.

The development of ligands based on pyridyl scaffolds is a significant area of research. For instance, 4-tert-butylpyridine (B128874) is frequently used to enhance the performance of photovoltaic solar cells. mdpi.com The coordination of such ligands to metal centers can result in diverse supramolecular architectures. In one study, the reaction of 4'-tert-butyl-4,2':6',4''-terpyridine with Cobalt(II) thiocyanate (B1210189) led to the assembly of two-dimensional sheets where the tert-butyl groups protrude from the surfaces. researchgate.net These bulky groups then facilitate a "ball-and-socket" assembly, locking the sheets together through C-H···N hydrogen bonds. researchgate.net

Selective Cleavage and Deprotection of the tert-Butyl Ester Group

The tert-butyl ester functional group is widely used as a protecting group for carboxylic acids in organic synthesis. It is highly stable under neutral and basic conditions but can be readily cleaved under acidic conditions to liberate the corresponding carboxylic acid. acsgcipr.org This selective removal is a cornerstone of its utility in multi-step syntheses and in the modification of polymers.

The acid-catalyzed hydrolysis of tert-butyl esters proceeds through a mechanism that leverages the stability of the tertiary carbocation intermediate. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, unlike the hydrolysis of primary or secondary esters, the cleavage occurs not through nucleophilic attack at the carbonyl group, but via a unimolecular cleavage of the oxygen-tert-butyl bond (A-AL-1 mechanism). This generates a stable tert-butyl carbocation and the carboxylic acid. acsgcipr.org The released tert-butyl carbocation is subsequently deprotonated, typically by the conjugate base of the acid catalyst, to form 2-methylpropene (isobutylene), a volatile gas whose removal helps drive the reaction to completion. stackexchange.com

A wide array of acidic conditions can be employed for this transformation, ranging from strong Brønsted acids to Lewis acids. Trifluoroacetic acid (TFA), often in a dichloromethane (B109758) (DCM) solvent, is a common reagent. nih.gov Other systems include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid. acsgcipr.org Lewis acids have also proven effective and can offer enhanced selectivity. Ytterbium triflate (Yb(OTf)₃), for example, can catalytically deprotect tert-butyl esters under mild conditions (45-50°C in nitromethane) and with high selectivity in the presence of other ester types like benzyl (B1604629) or methyl esters. niscpr.res.in Similarly, zinc bromide (ZnBr₂) in DCM has been used for the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-sensitive groups. nih.govresearchgate.net

| Acid/Catalyst System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), Room Temperature | Commonly used, but can lead to incomplete cleavage in polymers. | nih.gov |

| Hydrochloric Acid (HCl) | Hexafluoroisopropanol (HFIP), Room Temperature | Provides rapid and quantitative cleavage, yielding clean product. | nih.gov |

| p-Toluenesulfonic Acid | Various Solvents | Selectively removes t-butyl esters in the presence of benzyloxycarbonyl groups. | acsgcipr.org |

| Ytterbium Triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Mild, catalytic (5 mol%), and selective for t-butyl esters over benzyl, allyl, and methyl esters. | niscpr.res.in |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Chemoselective hydrolysis in the presence of certain other acid-labile groups. | nih.govresearchgate.net |

In polymer science, the synthesis of charged or functional polymers often involves the polymerization of monomers with protected functional groups, followed by a post-polymerization modification to reveal the desired functionality. Polymers synthesized from this compound or its structural analog, tert-butyl acrylate (tBuA), can be converted into the corresponding poly(acrylic acid) derivatives through deprotection. This strategy is crucial for creating block copolymers with distinct hydrophilic and hydrophobic domains.

Achieving complete and selective deprotection in a polymer is often more challenging than in a small molecule. Research has shown that the common TFA/DCM method can be insufficient, resulting in incomplete cleavage with residual tert-butyl ester groups remaining on the polymer chain. nih.gov These hydrophobic remnants can significantly alter the physical and self-assembly properties of the resulting block copolymers. nih.gov For instance, in an ABA triblock copolymer where A is poly(N-isopropylacrylamide) and B is poly(acrylic acid), incomplete deprotection was found to suppress the desired network formation that occurs above the polymer's lower critical solution temperature (LCST). nih.gov

To overcome these limitations, alternative methods have been developed. A system using a slight excess of HCl in hexafluoroisopropanol (HFIP) at room temperature has been demonstrated to achieve complete and quantitative deprotection of poly(tert-butyl acrylate) blocks within four hours, yielding pure poly(acrylic acid) blocks. nih.gov Another approach involves heterogeneous catalysis in a flow system. Diblock copolymers containing a poly(tert-butyl methacrylate) block have been successfully deprotected by passing a solution of the polymer through a packed-bed flow reactor containing an acidic macroreticular polymeric catalyst, Amberlyst 35DRY. nycu.edu.twcolab.ws This method allows for selective deprotection at elevated temperatures (e.g., 180°C) with short residence times and offers the advantage of catalyst reusability. nycu.edu.twcolab.ws

| Method | Reagents/Catalyst | Conditions | Outcome | Reference |

|---|---|---|---|---|

| Solution Phase | Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) | Room Temperature | Commonly used but often results in incomplete (e.g., ~99.5%) deprotection. | nih.gov |

| Solution Phase | Hydrochloric Acid (HCl) / Hexafluoroisopropanol (HFIP) | Room Temperature, 4 hours | Mild, rapid, and quantitative deprotection leading to clean polyelectrolyte product. | nih.gov |

| Flow Chemistry | Amberlyst 35DRY (Heterogeneous Acid Catalyst) | 180°C, 15 min residence time | Successful selective deprotection in a continuous process with a reusable catalyst. | nycu.edu.twcolab.ws |

Role As a Synthetic Precursor and Building Block in Materials Science and Organic Synthesis

Application in the Design of Novel Polymeric Architectures

The presence of the polymerizable acrylate (B77674) group makes tert-Butyl (E)-3-(4-Pyridyl)acrylate a valuable monomer for creating advanced polymeric materials. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), have been effectively employed to synthesize polymers with precise control over molecular weight, architecture, and functionality.

Synthesis of Well-Defined Homopolymers and Copolymers with Tunable Properties

The polymerization of tert-butyl acrylate monomers, including derivatives like this compound, allows for the production of well-defined homopolymers and copolymers. researchgate.netresearchgate.net ATRP has proven to be a particularly effective method for achieving controlled polymerization, yielding polymers with low polydispersity. researchgate.net The properties of these polymers, such as hardness and hydrophobicity, can be tuned by adjusting the monomer composition and polymerization conditions. jamorin.com For instance, the incorporation of tert-butyl acrylate imparts significant hydrophobicity to the polymer backbone. jamorin.com

Subsequent chemical modifications, such as the hydrolysis of the tert-butyl ester groups to carboxylic acid functionalities, can dramatically alter the polymer's properties, rendering it more hydrophilic or enabling further reactions. researchgate.net This strategic deprotection is a key step in creating materials with responsive behaviors.

Table 1: Polymerization of tert-Butyl Acrylate (tBA) and its Copolymers via ATRP

| Initiator | Monomer(s) | Solvent | Mn ( g/mol ) | Mw/Mn | Reference |

| Ethyl α-bromoisobutyrate | tBA | Bulk | 18,500 | 1.11 | cmu.edu |

| PEO-Br | tBA | Toluene | - | - | researchgate.net |

| Methyl 2-bromopropionate | n-butyl methacrylate (B99206), tBA | Acetone | - | < 1.2 | researchgate.net |

| DMDBHD | tBA | Bulk | - | - | cmu.edu |

Mn = Number-average molecular weight; Mw/Mn = Polydispersity Index; PEO = Poly(ethylene oxide); DMDBHD = a difunctional initiator.

Fabrication of Amphiphilic Block Copolymers and Nanostructured Materials

A significant application of this compound lies in the synthesis of amphiphilic block copolymers. These macromolecules consist of distinct hydrophobic and hydrophilic segments, enabling them to self-assemble into nanostructured materials like micelles in aqueous environments. cmu.edu Typically, a hydrophobic block of poly(tert-butyl acrylate) is synthesized first and then used as a macroinitiator for the polymerization of a hydrophilic monomer. researchgate.net

Alternatively, the tert-butyl groups of a poly(tert-butyl acrylate) block can be hydrolyzed to form a hydrophilic poly(acrylic acid) block. researchgate.netcmu.edu This transformation is crucial for inducing amphiphilicity. These resulting amphiphilic block copolymers are instrumental in applications such as drug delivery and the creation of complex nanostructures. cmu.edu

Utilization in Hybrid Copolymerization Processes

Hybrid copolymerization techniques combine different polymerization mechanisms to create novel copolymers from structurally distinct monomers. For example, the hybrid copolymerization of cyclic monomers like ethylene (B1197577) oxide and vinyl monomers such as tert-butyl methacrylate has been explored. mdpi.comnih.gov This approach allows for the synthesis of statistical copolymers with unique properties that cannot be achieved through conventional copolymerization methods. mdpi.com The resulting copolymers can find applications as solid polymer electrolytes in batteries. mdpi.comnih.gov

Intermediate in the Construction of Complex Organic Molecules

Beyond polymer science, this compound serves as a valuable intermediate in the synthesis of intricate organic molecules, particularly those containing nitrogen heterocyclic systems.

Precursor for Nitrogen-Containing Heterocyclic Compounds

The pyridyl group within this compound is a key feature that makes it a precursor for a variety of nitrogen-containing heterocyclic compounds. Nitrogen heterocycles are ubiquitous in pharmaceuticals and bioactive molecules. nih.gov The pyridine (B92270) ring can undergo various transformations, such as N-alkylation, oxidation, or participation in cycloaddition reactions, to construct more complex heterocyclic frameworks. The acrylate portion of the molecule can also be modified through reactions like Michael additions to introduce further complexity.

Incorporation into Multistep Convergent Synthetic Strategies

Convergent synthesis is a strategy that involves preparing fragments of a target molecule separately and then coupling them together in the final stages. This approach is often more efficient for the synthesis of complex molecules. This compound can be employed as a key building block in such strategies. Its distinct functional groups—the acrylate, the pyridyl ring, and the tert-butyl ester—allow for selective reactions. For instance, the pyridyl group could be involved in a coupling reaction with another molecular fragment, while the acrylate moiety is reserved for a subsequent polymerization or addition reaction. The tert-butyl ester also provides a latent carboxylic acid functionality that can be unmasked under specific conditions for further transformations.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

One-Dimensional (¹H NMR, ¹³C NMR) and Two-Dimensional NMR Techniques

One-dimensional NMR techniques are fundamental for initial structural confirmation.

¹H NMR (Proton NMR): This technique would identify all unique proton environments in the molecule. For tert-Butyl (E)-3-(4-Pyridyl)acrylate, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the vinylic protons of the acrylate (B77674) group, and the highly shielded protons of the tert-butyl group. The coupling constants (J-values) between the vinylic protons would be crucial in confirming the (E)-stereochemistry (trans configuration), which is typically characterized by a larger coupling constant (around 16 Hz).

¹³C NMR (Carbon-13 NMR): This analysis would show distinct signals for each unique carbon atom, including the carbonyl carbon of the ester, the carbons of the tert-butyl group, the vinylic carbons, and the carbons of the pyridine ring.

Hypothetical ¹H and ¹³C NMR Data Table (Based on analogous structures, as specific experimental data is unavailable) | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment | | Value | Pyridine-H | Value | C=O | | Value | Pyridine-H | Value | Pyridine-C | | Value | Vinylic-H (α to C=O) | Value | Pyridine-C | | Value | Vinylic-H (β to C=O) | Value | Vinylic-C (α to C=O) | | Value | tert-Butyl-H | Value | Vinylic-C (β to C=O) | | | | Value | Quaternary C (tert-Butyl) | | | | Value | CH₃ (tert-Butyl) |

Application in Microstructure Analysis of Polymers

Should this compound be used as a monomer for polymerization, NMR spectroscopy would be indispensable for analyzing the resulting polymer's microstructure. Techniques like ¹H and ¹³C NMR can determine the tacticity (the stereochemical arrangement of the repeating units) of the polymer chain, which significantly influences the polymer's physical properties. While studies on poly(tert-butyl acrylate) exist, specific research on polymers derived from this compound is not found in the available literature.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Both FTIR and ATR-IR are common techniques for obtaining an infrared spectrum of a compound. The spectrum for this compound would be expected to show characteristic absorption bands for the key functional groups.

Expected FTIR/ATR-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~1710 | C=O stretch | α,β-Unsaturated Ester |

| ~1640 | C=C stretch | Alkene |

| ~1595, ~1480 | C=C and C=N stretches | Pyridine Ring |

| ~1250, ~1150 | C-O stretch | Ester |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight and valuable information about the molecule's structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS: As a soft ionization technique, ESI is well-suited for analyzing polar molecules like pyridyl derivatives. It would likely show a prominent peak corresponding to the protonated molecule [M+H]⁺.

HRMS: This technique would provide a highly accurate mass measurement of the molecule, allowing for the determination of its elemental formula. The calculated exact mass for C₁₂H₁₅NO₂ is 205.1103 g/mol . HRMS would be used to confirm that the experimental mass is consistent with this formula to a high degree of precision (typically within a few parts per million).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymeric Systems

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful soft ionization technique for the characterization of synthetic polymers, including those derived from acrylate monomers. nih.gov It provides detailed information on the absolute molecular weight, molecular weight distribution, and end-group functionalities of polymer chains with minimal fragmentation. nih.gov

For polymers like poly(this compound), the selection of an appropriate matrix is critical for successful analysis. The matrix co-crystallizes with the polymer and absorbs the laser energy, facilitating the desorption and ionization of the polymer molecules. tuwien.at For poly(acrylate) and poly(methacrylate) systems, matrices such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB) and dithranol have proven effective. nih.govfrontiersin.org The choice of cationization agent, typically a salt like sodium trifluoroacetate (NaTFA), is also crucial as it forms adducts with the polymer chains, allowing them to be detected as singly charged ions. nih.gov

In a typical MALDI-TOF MS analysis of a poly(acrylate), the resulting spectrum displays a series of peaks, where each peak corresponds to an individual polymer chain (oligomer) differing by the mass of a single monomer unit. From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ) can be calculated, provided the PDI is relatively low (e.g., below 1.3). nih.gov The high resolution of MALDI-TOF MS also enables the identification of polymer end-groups and the detection of different polymer series within a sample. nih.gov While specific data for poly(this compound) is not available, the analysis of analogous polymers like poly(butyl acrylate) demonstrates the utility of the technique. researchgate.net

Table 1: Optimized MALDI-TOF MS Conditions for Representative Acrylate Polymers

| Parameter | Condition | Rationale |

|---|---|---|

| Polymer Analyte | Poly(acrylate) systems | Target for molecular weight and end-group analysis. |

| Matrix | DCTB | Found to be suitable for a wide range of polymers, including poly(acrylates). frontiersin.org |

| Cationization Reagent | Sodium Iodide or Sodium Trifluoroacetate (NaTFA) | Promotes the formation of singly charged sodium adducts [M+Na]⁺ for detection. frontiersin.orgnih.gov |

| Solvent | Tetrahydrofuran (B95107) (THF) | A versatile solvent that dissolves a wide range of polymers and matrices, and evaporates quickly. frontiersin.orgnih.gov |

| Laser Intensity | Optimized per sample | Adjusted to achieve sufficient ionization without causing fragmentation of the polymer chains. frontiersin.org |

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential tools for assessing the purity of the this compound monomer and for quantifying any residual monomer in the resulting polymer.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of acrylate compounds. e3s-conferences.org A common approach involves reversed-phase chromatography, where a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For acrylate monomers, a gradient elution using a water-acetonitrile mobile phase system is often effective. e3s-conferences.org Detection is typically performed using a Diode Array Detector (DAD) or a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for many acrylates is around 210 nm. e3s-conferences.org This method allows for the separation and quantification of the target monomer from impurities or starting materials. The results from such an analysis would demonstrate a high degree of linearity over a specific concentration range, with correlation coefficients (r²) typically exceeding 0.999. e3s-conferences.org

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, especially for volatile impurities. brjac.com.brresearchgate.net The monomer sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column (e.g., HP-5). brjac.com.br Separation is based on the differential partitioning of compounds between the carrier gas and the stationary phase. GC-FID is highly sensitive for quantifying residual monomers like ethyl acrylate in latex resins, achieving detection limits in the low parts-per-million (ppm) range. brjac.com.br

Table 2: Typical Chromatographic Conditions for Acrylate Monomer Analysis

| Technique | Parameter | Typical Condition |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., ZORBAX SB-AQ, 250 mm x 4.6 mm, 5 µm) e3s-conferences.org |

| Mobile Phase | Acetonitrile/Water (Gradient Elution) e3s-conferences.org | |

| Detector | Diode Array Detector (DAD) at ~210 nm e3s-conferences.org | |

| Linear Range | 0.01 - 10.0 mg/L e3s-conferences.org | |

| GC | Column | Capillary Column (e.g., HP-5, 30 m x 0.25 mm) brjac.com.br |

| Carrier Gas | Helium or Nitrogen brjac.com.br | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) brjac.com.br |

Size Exclusion Chromatography (SEC) for Polymer Characterization

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely used method for determining the molecular weight distribution of polymers. polymersolutions.com This technique separates polymer molecules based on their hydrodynamic volume in solution. aimplas.net Larger molecules cannot penetrate the pores of the stationary phase material as deeply and therefore elute from the column faster than smaller molecules.

For poly(this compound), a solution of the polymer is passed through a column packed with a porous gel. The elution time is monitored by a detector, typically a refractive index (RI) detector. polymersource.ca The retention time is then converted to molecular weight by using a calibration curve constructed from polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)). aimplas.net

The primary results obtained from SEC are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. polymersource.ca For polymers synthesized via controlled polymerization techniques, the PDI is typically low (e.g., < 1.3), indicating a narrow distribution of chain lengths. Combining SEC with other detectors, such as a multi-angle light scattering (MALS) detector, allows for the determination of absolute molecular weights without reliance on column calibration with standards. polymersolutions.com

Table 3: Representative SEC Data for a Poly(tert-butyl acrylate) Macroinitiator

| Parameter | Value | Description |

|---|---|---|

| Mn (GPC) | 12,100 g/mol | Number-average molecular weight. cmu.edu |

| Mw (GPC) | 13,800 g/mol | Weight-average molecular weight (calculated from Mn and PDI). |

| PDI (Mw/Mn) | 1.14 | Polydispersity index, indicating a narrow molecular weight distribution. cmu.edu |

Thermal Analysis and Scattering Techniques for Polymeric and Material Studies

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. tainstruments.com For polymers, it is crucial for determining key thermal transitions, most notably the glass transition temperature (Tg), but also melting (Tm) and crystallization (Tc) temperatures for semi-crystalline polymers. hu-berlin.de

The glass transition temperature (Tg) represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This is observed in a DSC thermogram as a step-like change in the heat capacity. For a homopolymer of poly(this compound), a single Tg would be expected. The Tg of poly(tert-butyl acrylate) is reported to be around 43°C. scipoly.com For block copolymers incorporating this acrylate, multiple Tgs may be observed, corresponding to the different polymer blocks, provided they are phase-separated. For example, a poly(tert-butyl acrylate-b-methyl methacrylate) block copolymer showed two distinct Tgs corresponding to the individual blocks when analyzed by certain methods, although DSC analysis showed a single, intermediate Tg at 71°C, suggesting some phase mixing. researchgate.netresearchgate.net The Tg is an important parameter as it defines the upper service temperature for the material in many applications.

Table 4: Glass Transition Temperatures (Tg) of Relevant Acrylate Polymers Determined by DSC

| Polymer | Tg (°C) | Reference |

|---|---|---|

| Poly(tert-butyl acrylate) (PtBuA) | 43 - 44 | scipoly.comresearchgate.net |

| Poly(methyl methacrylate) (PMMA) | ~105 | researchgate.net |

| Poly(tert-butyl methacrylate) (PtBMA) | 107 |

Small-Angle X-ray Scattering (SAXS) for Morphological Studies

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to investigate nano-scale structural features in materials, typically in the size range of 1 to 100 nm. vt.edunih.gov It is particularly valuable for studying the morphology of polymer systems, such as the arrangement of crystalline and amorphous regions in semi-crystalline polymers or the domain structures in phase-separated block copolymers. researchgate.net

When a beam of X-rays passes through a polymer sample, it is scattered by variations in electron density. The resulting scattering pattern provides information about the size, shape, and arrangement of these nano-scale features. vt.edu For a block copolymer containing a poly(this compound) segment, SAXS would be used to characterize the morphology of its microphase-separated structure (e.g., lamellae, cylinders, or spheres).

Analysis of the SAXS profile allows for the determination of important morphological parameters. For example, in a study of poly(n-butyl acrylate)-b-poly(methyl methacrylate) (PBA-b-PMMA), SAXS was used to quantify the Flory-Huggins interaction parameter (χ), which governs the miscibility and phase separation of the polymer blocks. mdpi.comnih.gov The position of the primary scattering peak (q) can be used to calculate the principal domain spacing (d) of the nanostructure using Bragg's law (d = 2π/q). This provides direct insight into the size of the self-assembled domains, which fundamentally influences the material's mechanical and physical properties. mdpi.com

Table 5: Morphological Parameters of an Acrylic Block Copolymer from SAXS Analysis

| Parameter | Description | Typical Application |

|---|---|---|

| Scattering Vector (q) | Related to the scattering angle; indicates the length scale of structures being probed. | The position of the primary peak (q*) is used to determine domain spacing. mdpi.com |

| Domain Spacing (d) | The characteristic distance between repeating morphological units (e.g., lamellae). Calculated as d = 2π/q*. | Quantifies the size of the microphase-separated domains. mdpi.com |

| Interaction Parameter (χ) | A thermodynamic parameter that describes the interaction energy between different polymer segments. | Determined by fitting SAXS data to theoretical models (e.g., Random Phase Approximation); predicts phase behavior. mdpi.comnih.gov |

Future Research Directions and Emerging Academic Applications

Development of Next-Generation Catalytic Systems for Synthesis and Polymerization

The synthesis and polymerization of tert-Butyl (E)-3-(4-Pyridyl)acrylate are pivotal to its application. Future research is focused on developing more efficient, controlled, and environmentally benign catalytic systems. A key area of exploration is the advancement of controlled radical polymerization (CRP) techniques, which allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful tool for controlling the polymerization of a wide range of monomers, including acrylates. The development of novel RAFT agents tailored for pyridyl-containing acrylates will enable the synthesis of well-defined homopolymers and block copolymers. These next-generation RAFT agents are being designed to offer faster polymerization kinetics, higher end-group fidelity, and applicability under milder reaction conditions.

Atom Transfer Radical Polymerization (ATRP) is another robust method for the controlled polymerization of acrylates. Research in this area is geared towards the development of highly active catalyst systems that can be used at very low concentrations, thereby minimizing contamination of the final polymer. Techniques such as activators regenerated by electron transfer (ARGET) ATRP and initiators for continuous activator regeneration (ICAR) ATRP are being explored to reduce the catalyst loading, making the process more economical and sustainable.

The following table summarizes the key features of these next-generation catalytic systems:

| Polymerization Technique | Key Research Focus | Advantages for this compound Polymerization |

| RAFT Polymerization | Novel RAFT agent design | Excellent control over polymer architecture, tolerance to a wide range of functional groups (including the pyridyl moiety), and suitability for block copolymer synthesis. |

| ATRP | Highly active catalysts (e.g., ARGET, ICAR) | Precise control over molecular weight and distribution, ability to create complex polymer structures, and reduced catalyst contamination. |

Exploration in Stimuli-Responsive and Smart Polymeric Materials

The presence of the pyridyl group in this compound imparts pH- and temperature-responsive properties to its corresponding polymers, making it a prime candidate for the development of "smart" materials. These materials can undergo reversible changes in their physical or chemical properties in response to external stimuli.

The nitrogen atom in the pyridyl ring can be protonated or deprotonated in response to changes in pH. This allows polymers containing this monomer to exhibit pH-dependent solubility, swelling behavior, and self-assembly. For instance, at low pH, the protonated pyridyl groups can lead to electrostatic repulsion between polymer chains, causing them to adopt an extended conformation. Conversely, at higher pH, the deprotonated pyridyl groups can lead to chain collapse or aggregation. This behavior is being harnessed to create materials for drug delivery, sensors, and actuators.

Furthermore, polymers incorporating pyridyl moieties can exhibit thermoresponsive behavior, such as a Lower Critical Solution Temperature (LCST). nih.gov Below the LCST, the polymer is soluble in a given solvent (typically water), while above this temperature, it becomes insoluble and undergoes a phase transition. This property is highly valuable for applications in biomedical fields, such as injectable hydrogels and cell culture substrates. Research is focused on tuning the LCST of poly(this compound)-based copolymers by incorporating other comonomers.

The table below outlines the stimuli-responsive properties and potential applications:

| Stimulus | Responsive Behavior | Potential Applications |

| pH | Changes in solubility, swelling, and conformation. | Drug delivery systems, biosensors, and "smart" surfaces. |

| Temperature | Lower Critical Solution Temperature (LCST) behavior. | Injectable hydrogels, tissue engineering scaffolds, and controlled release systems. nih.gov |

Integration into Advanced Functional Organic Materials Research

The unique combination of functional groups in this compound makes it a valuable component for a variety of advanced functional organic materials. The pyridyl group, with its lone pair of electrons on the nitrogen atom, can act as a ligand for metal coordination, opening up possibilities for the creation of metal-organic frameworks (MOFs) and metallo-supramolecular polymers. These materials have potential applications in gas storage, catalysis, and sensing.

The conjugated system within the pyridyl acrylate (B77674) structure also imparts interesting photophysical properties. Polymers derived from this monomer are being investigated for their potential use in organic light-emitting diodes (OLEDs), fluorescent sensors, and photonic materials. The ability to tune the electronic properties of the polymer through copolymerization and post-polymerization modification is a key area of research. For example, the incorporation of pyridyl-containing polymers into photonic crystals can lead to materials with tunable optical properties. mit.educam.ac.ukbohrium.com

Furthermore, the acrylate backbone provides a robust and processable scaffold for these functional materials. The development of hybrid materials, where polymers of this compound are combined with inorganic nanoparticles or other organic molecules, is another promising avenue of research. These hybrid materials can exhibit synergistic properties that are not achievable with the individual components alone.

| Material Class | Key Feature of this compound | Potential Applications |

| Metallo-supramolecular Polymers | Pyridyl group as a metal-coordinating ligand. | Self-healing materials, responsive gels, and catalysis. |

| Photonic Materials | Tunable refractive index and processability of the polymer. | Optical sensors, reflective coatings, and data storage. mit.educam.ac.ukbohrium.com |

| Chemosensors | Interaction of the pyridyl group with analytes. | Detection of metal ions, pH sensing, and environmental monitoring. |

| Hybrid Materials | Versatile polymer backbone for incorporating other components. | Enhanced mechanical, electronic, and optical properties. |

Scalable and Industrially Relevant Sustainable Production Methodologies

As the potential applications of this compound expand, the development of scalable and sustainable production methods becomes increasingly important. Traditional batch synthesis processes can be energy-intensive and generate significant waste. Future research is focused on implementing green chemistry principles to create more environmentally friendly and economically viable manufacturing routes.

Continuous flow chemistry is a promising alternative to batch production. nih.govacs.orgchemicatimes.com Flow reactors offer enhanced heat and mass transfer, precise control over reaction parameters, and the potential for in-line purification. This can lead to higher yields, improved product quality, and reduced waste generation. The development of efficient continuous flow processes for the synthesis of this compound and its subsequent polymerization is a key area of academic and industrial interest.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers another sustainable pathway for the synthesis of functionalized acrylates. researchgate.netnih.govrsc.org Enzymes operate under mild reaction conditions (e.g., ambient temperature and pressure, neutral pH) and can exhibit high selectivity, reducing the formation of byproducts. Research into identifying or engineering enzymes that can efficiently catalyze the esterification of 3-(4-pyridyl)acrylic acid with tert-butanol (B103910) is a burgeoning field.

The evaluation of the "greenness" of these new production methodologies is also a critical aspect of future research. Green chemistry metrics, such as atom economy, E-factor, and process mass intensity (PMI), are being used to quantitatively assess the environmental impact of different synthetic routes. acs.orgjsbcgroup.comresearchgate.netmdpi.com The goal is to develop production processes that are not only efficient and scalable but also have a minimal environmental footprint.

| Sustainable Methodology | Key Advantages | Research and Development Focus |

| Continuous Flow Chemistry | Improved process control, higher yields, and reduced waste. | Optimization of reactor design and reaction conditions for the synthesis and polymerization of this compound. nih.govacs.orgchemicatimes.com |

| Biocatalysis | Mild reaction conditions, high selectivity, and reduced environmental impact. | Discovery and engineering of enzymes for the efficient synthesis of this compound. researchgate.netnih.govrsc.org |

| Green Chemistry Metrics | Quantitative assessment of the environmental performance of chemical processes. | Application of metrics like atom economy and PMI to guide the development of sustainable production routes for this compound. acs.orgjsbcgroup.comresearchgate.netmdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (E)-3-(4-Pyridyl)acrylate, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : The compound can be synthesized via Horner-Wadsworth-Emmons or Heck cross-coupling reactions. For example, palladium-catalyzed cross-coupling (Pd(PPh₃)₄, Cs₂CO₃, dioxane) between 4-pyridylboronic acid and tert-butyl acrylate derivatives is effective . Key factors include:

- Temperature : Elevated temperatures (80–110°C) improve reaction rates but may require inert atmospheres (argon) to prevent oxidation .

- Catalyst Loading : Pd catalysts at 2–5 mol% balance cost and efficiency.

- Workup : Purification via silica gel chromatography (solvent: hexane/ethyl acetate 8:2) yields >70% purity .

- Validation : Confirm stereochemistry using (e.g., coupling constants for E-isomer: ) and HPLC .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Combine spectral and chromatographic techniques:

- NMR Spectroscopy : peaks for pyridyl protons (δ 7.2–8.5 ppm) and acrylate α,β-protons (δ 6.2–6.8 ppm, J = 15–16 Hz) confirm regiochemistry .

- Mass Spectrometry : Compare experimental m/z (e.g., 205.25 for C₁₂H₁₅NO₂) with theoretical values .

- Chromatography : Use TLC (Rf ~0.18–0.88 in hexane/ethyl acetate) and HPLC (C18 column, acetonitrile/water gradient) to assess purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from solvent effects, impurities, or tautomerism. Strategies include:

- Solvent Standardization : Acquire spectra in consistent solvents (CDCl₃ or DMSO-d₆) and temperatures (20°C) .

- Isolation of Byproducts : Use preparative HPLC to isolate minor impurities (e.g., Z-isomers or oxidized pyridines) and characterize them separately .

- Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G* basis set) .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

- Methodological Answer : The tert-butyl group introduces steric bulk, complicating nucleophilic additions. Solutions include:

- Catalyst Optimization : Use bulky ligands (e.g., XPhos) to shield reactive sites and improve regioselectivity in cross-coupling .

- Microwave-Assisted Synthesis : Enhance reaction rates under high-pressure conditions (150°C, 20 min) to overcome kinetic barriers .

- Protection/Deprotection : Temporarily protect the acrylate group (e.g., silylation) to direct reactivity to the pyridyl ring .

Q. How do researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Stability depends on temperature, humidity, and light exposure. Protocols include:

- Accelerated Degradation Studies : Store samples at 40°C/75% RH for 4 weeks and monitor decomposition via HPLC (e.g., tert-butyl ester hydrolysis to carboxylic acid) .

- Light Sensitivity Tests : Expose to UV (254 nm) for 24 hours; quantify photodegradation products (e.g., pyridyl ring oxidation) using LC-MS .

- Recommendations : Store in amber vials at –20°C under argon to prevent hydrolysis and oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.